molecular formula C12H19NO2 B13219190 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine

Katalognummer: B13219190
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: CLUGXDVCZWRSBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine is an organic compound belonging to the class of phenethylamines This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a methyl group attached to the amine group

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves several steps:

    Starting Material: The synthesis often begins with 2,3-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 1-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol.

    Amine Formation: The intermediate alcohol is then converted to the corresponding amine through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Analyse Chemischer Reaktionen

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted phenethylamines, ketones, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism by which 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine exerts its effects involves its interaction with various molecular targets and pathways. It is believed to act on neurotransmitter receptors in the brain, modulating the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation can lead to changes in mood, cognition, and behavior.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine can be compared with other similar compounds such as:

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the methyl group on the amine. It is known for its psychoactive properties and is found in certain cacti.

    1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine: This is a positional isomer with the methoxy groups at different positions on the benzene ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets.

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

1-(2,3-dimethoxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19NO2/c1-8(2)11(13)9-6-5-7-10(14-3)12(9)15-4/h5-8,11H,13H2,1-4H3

InChI-Schlüssel

CLUGXDVCZWRSBO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=C(C(=CC=C1)OC)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.